2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone chemical structure
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone chemical structure
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a substituted deoxyanisoin derivative. Deoxybenzoin scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical properties and presence in various biologically active molecules. This document delineates the molecule's core chemical structure, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications, particularly within the domain of drug discovery. The synthesis section is presented with an emphasis on the mechanistic rationale behind the procedural steps, ensuring a reproducible and self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical approach to this class of compounds.
Molecular Identity and Physicochemical Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
-
Common Name: 4'-Methoxy-2-(4-chlorophenyl)acetophenone; Deoxyanisoin, 4-chloro-
-
Molecular Formula: C₁₅H₁₃ClO₂
-
Molecular Weight: 260.71 g/mol
Chemical Structure Analysis
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an aromatic ketone. Its structure is composed of three key fragments:
-
A 4-methoxyphenyl ketone group: This consists of a benzene ring substituted with a methoxy group (-OCH₃) para to a ketone functional group. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring and the properties of the carbonyl.
-
A 4-chlorophenyl group: A benzene ring substituted with a chlorine atom in the para position. The electronegative chlorine atom imparts specific electronic and lipophilic characteristics to this part of the molecule.
-
An ethanone bridge: A two-carbon chain containing the ketone carbonyl (C1) and a methylene group (-CH₂-) (C2), which covalently links the two aromatic moieties.
This arrangement, an aryl group attached to the carbonyl carbon and another to the alpha-carbon, defines it as a derivative of deoxybenzoin (1,2-diphenylethanone).
Visualization of the Core Structure
The chemical structure provides a clear representation of the connectivity of the atoms and the arrangement of the functional groups.
Caption: 2D structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Physicochemical Data
Quantitative experimental data for the target molecule is not widely published. However, data for key precursors are well-documented and essential for synthesis planning.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Anisole (Reactant) | C₇H₈O | 108.14 | -37 | 154 |
| 4-Chlorophenylacetic acid (Precursor) | C₈H₇ClO₂ | 170.59 | 104-106 | 286 |
| 4'-Methoxyacetophenone (Related Compound) | C₉H₁₀O₂ | 150.17 | 38.2[1] | 254[1] |
| 1-(4-Chlorophenyl)ethanone (Related Compound) | C₈H₇ClO | 154.59 | 74-76[2] | 237.7[2] |
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis: The Strategic Disconnection
The most direct and industrially relevant method for constructing aryl ketones is the Friedel-Crafts acylation.[3] This reaction forms a carbon-carbon bond between an aromatic ring and an acyl group. For the target molecule, the logical disconnection is at the bond between the anisole ring and the carbonyl carbon. This leads to anisole and a 4-chlorophenylacetyl halide (or a related activated carboxylic acid derivative) as the starting materials. This approach is favored due to the high reliability of the reaction and the commercial availability of the precursors.
Recommended Synthetic Protocol: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis using 4-chlorophenylacetyl chloride and anisole. The causality behind each step is explained to ensure both understanding and successful execution.
Objective: To synthesize 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Materials & Equipment:
-
4-Chlorophenylacetyl chloride (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM. The reaction must be kept anhydrous because AlCl₃, the Lewis acid catalyst, reacts violently with water, which would deactivate it.[4] DCM is a common solvent as it is relatively inert to the reaction conditions. Cool the suspension to 0°C in an ice bath. This is crucial to control the initial exothermic reaction upon addition of the acyl chloride.
-
Formation of the Acylium Ion (The "Why"): In a separate flask, dissolve 4-chlorophenylacetyl chloride in a small amount of anhydrous DCM. Transfer this solution to an addition funnel. Add the acyl chloride solution dropwise to the cold AlCl₃ suspension with vigorous stirring. The AlCl₃ coordinates to the chlorine of the acyl chloride, creating a highly electrophilic acylium ion (or a polarized complex), which is the key reactive species for the aromatic substitution.[5]
-
Electrophilic Aromatic Substitution (The "Why"): After the acyl chloride addition is complete, add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C. Anisole acts as the nucleophile. The methoxy group is an activating, ortho-para director. Due to steric hindrance from the acyl group, the para-substituted product is heavily favored. The reaction is allowed to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching (The "Why"): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. This step has two purposes: first, the water hydrolyzes and deactivates the AlCl₃ catalyst in a controlled manner (the ice absorbs the heat generated); second, the acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides or chlorides.
-
Workup and Extraction (The "Why"): Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water in the organic phase).
-
Drying and Concentration (The "Why"): Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Validation (The "Why"): The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel. The purity and identity of the final product should be confirmed by Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR). This validation step is essential for trustworthiness and confirms the success of the protocol.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.
Relevance and Applications in Drug Discovery
The Deoxybenzoin Scaffold: A Privileged Structure
The deoxybenzoin core is considered a "privileged scaffold" in medicinal chemistry. This means its structure is recurrently found in compounds that exhibit high affinity for a variety of biological targets. Its relative rigidity, combined with the ability to position two distinct aromatic groups in a specific spatial orientation, makes it an ideal framework for designing selective ligands and inhibitors.
Potential Therapeutic Applications
While specific biological activity for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is not extensively documented, its structural class is associated with a broad range of pharmacological effects. The combination of the methoxy and chloro substituents can modulate properties like metabolic stability, receptor binding affinity, and membrane permeability.
-
Anti-inflammatory Agents: Many deoxybenzoin derivatives exhibit anti-inflammatory properties.
-
Anticancer Activity: The diaryl ketone motif is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[6]
-
Antimicrobial and Antifungal Agents: Chalcones, which are structurally related α,β-unsaturated ketones, are well-known for their antimicrobial properties, suggesting that saturated analogues like deoxybenzoins could serve as valuable leads.[7]
-
Enzyme Inhibition: This scaffold is suitable for designing inhibitors for enzymes like kinases, dihydroorotate dehydrogenase, or others where interactions with aromatic residues in the active site are critical.[6]
Logical Pathway for Drug Development
The development of a new chemical entity based on this scaffold would follow a structured, multi-stage process.
Sources
- 1. Acetanisole - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jelsciences.com [jelsciences.com]
- 7. mdpi.com [mdpi.com]
